Aglycone Identity: Caulophyllogenin vs. Hederagenin Core
Cauloside B is the only cauloside bearing caulophyllogenin (3β,16α,23-trihydroxyolean-12-en-28-oic acid) as its aglycone, as confirmed by the original structural elucidation [1]. By contrast, Caulosides A, C, D, and G all share the hederagenin aglycone (23-hydroxyolean-12-en-28-oic acid), which lacks the 16α-hydroxyl group present in caulophyllogenin. This structural distinction is not cosmetic: the 16α-OH introduces an additional hydrogen-bond donor/acceptor site that alters both polarity and molecular recognition potential [2].
| Evidence Dimension | Aglycone identity (number of hydroxyl groups on triterpene core) |
|---|---|
| Target Compound Data | Caulophyllogenin: 3β,16α,23-trihydroxyolean-12-en-28-oic acid (3 hydroxyls, plus 28-COOH) |
| Comparator Or Baseline | Cauloside A/C/D/G aglycone: Hederagenin (23-hydroxyolean-12-en-28-oic acid; 1 hydroxyl, plus 28-COOH) |
| Quantified Difference | One additional hydroxyl (16α-OH) unique to Cauloside B; increased polarity confirmed by chromatographic behavior |
| Conditions | Structural determination by NMR spectroscopy and chemical degradation (Chemistry of Natural Compounds, 1974) |
Why This Matters
The aglycone determines the core pharmacophore; a different aglycone means the molecule will engage distinct biological targets and exhibit different ADME properties, making Cauloside B non-substitutable by any other cauloside.
- [1] Strigina LI, Chetyrina NS, Isakov VV, Dzizenko AK, Elyakov GB. Structure of cauloside B — A glycoside of a new triterpenoid caulophyllogenin from Caulophyllum robustum. Chem Nat Compd. 1974. View Source
- [2] Lee Y, et al. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh. PMC. 2012. (Cauloside B has more hydroxyl groups than cauloside A.) View Source
